molecular formula C15H22O B1294540 4'-Heptylacetophenone CAS No. 37593-03-6

4'-Heptylacetophenone

Cat. No. B1294540
CAS RN: 37593-03-6
M. Wt: 218.33 g/mol
InChI Key: UQBRZOXCKKBKDU-UHFFFAOYSA-N
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Description

4'-Heptylacetophenone is a chemical compound that belongs to the family of acetophenones. While the provided papers do not directly discuss 4'-Heptylacetophenone, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the characteristics of 4'-Heptylacetophenone. Acetophenones are known for their diverse applications in the synthesis of fine chemicals, pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of acetophenone derivatives can be achieved through various methods, including acylation reactions. For instance, 4-phenoxyacetophenone is synthesized via acylation of diphenyl ether using solid acid catalysts, such as macroporous cation exchange resins . Similarly, 4-Choloro-2-hydroxyacetophenone is synthesized from 3-aminophenol through a series of reactions including acetylation, methylation, and Fries rearrangement . These methods could potentially be adapted for the synthesis of 4'-Heptylacetophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformational stability of acetophenone derivatives can be studied using spectroscopic methods and computational predictions. For example, the structure of a compound from Ageratina grandifolia was revised using DFT computational predictions, which showed a chromane skeleton rather than the original epoxide derivative . In another study, the molecular structure of 4-hexylacetophenone was analyzed using DFT methods, which helped identify the most stable conformer of the molecule . These techniques could be applied to determine the molecular structure of 4'-Heptylacetophenone.

Chemical Reactions Analysis

Acetophenone derivatives undergo various chemical reactions, which can be influenced by the presence of substituents on the phenyl ring. The reactivity of these compounds can be explored through experimental and theoretical analyses, such as the Friedel–Crafts acylation of thioanisole to produce 4-(methylthio)acetophenone using solid acids . The understanding of these reactions can provide insights into the potential reactivity of 4'-Heptylacetophenone in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives can be characterized using spectroscopic techniques and computational analyses. For instance, the vibrational spectra, infrared intensities, and Raman activities of 4-hexylacetophenone were determined using FT-IR and FT-Raman spectroscopy, complemented by DFT calculations . Additionally, the electronic properties, such as HOMO and LUMO energies, can be determined using time-dependent TD-DFT approaches . These methods can be employed to analyze the physical and chemical properties of 4'-Heptylacetophenone, including its spectroscopic characteristics and electronic structure.

Scientific Research Applications

  • Scientific Field : Waste Disposal & Sustainable Energy .
  • Application Summary : The compound is used in the pyrolysis of poly (ethylene terephthalate) (PET)/poly (butylene terephthalate) (PBT) catalyzed by alkaline earth metal-based minerals/wastes . The objective is to recover benzenes-enriched oil .
  • Methods of Application : The pyrolysis is conducted by a pyrolyzer-gas chromatography-mass spectrometer (Py-GC-MS) . The process involves the use of five alkaline earth metal-based minerals/wastes, namely calcined dolomite, calcite, magnesite, calcium carbide slag (CCS), and ophicalcitum .
  • Results or Outcomes : The addition of solid base catalysts at 600 °C promoted the complete degradation of aromatic acids and aryl esters, which accounted for 32.6% and 30.7% of the pyrolysis oil, respectively . The content of benzene in oil increased from 8.8% to 31.7%–78.8% . The content of 4-heptylacetophenone, the main product in oil, decreased significantly .

properties

IUPAC Name

1-(4-heptylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)13(2)16/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBRZOXCKKBKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068039
Record name Ethanone, 1-(4-heptylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Heptylacetophenone

CAS RN

37593-03-6
Record name 1-(4-Heptylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37593-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-heptylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037593036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Heptylacetophenone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172893
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Record name Ethanone, 1-(4-heptylphenyl)-
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Record name Ethanone, 1-(4-heptylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-heptylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.673
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SJ Chiu, YS Wu - Journal of Analytical and Applied Pyrolysis, 2009 - Elsevier
… that of in gaseous product and 4-heptylacetophenone was the most abundance product. In PBT catalytic degradation, 4-heptylacetophenone and some products were decreased and …
Number of citations: 24 www.sciencedirect.com
K Sun, L Zhang, Z Lin, Q Huang - Waste Disposal & Sustainable Energy, 2023 - Springer
… The content of 4-heptylacetophenone, the main product in oil, decreased significantly. Yoshioka et al. [23] studied the catalytic effect of Ca(OH) 2 on the pyrolysis of PBT at 700 C. …
Number of citations: 0 link.springer.com
L He, Y Yu, F Liu, J He - European Polymer Journal, 2023 - Elsevier
Polyacetylene and its derivatives are a class of traditional conjugated polymers that started the era of conducting plastics. In this paper, we develop a new approach of synthesizing …
Number of citations: 0 www.sciencedirect.com
M Zhu, X Shen, J Chen, T Yang, R Hou - International Journal of …, 2015 - degruyter.com
Chinese aromatic sunflower seeds (ASS) are a traditional snack food of China. During the production process, raw sunflower seeds were boiled by adding several traditional Chinese …
Number of citations: 7 www.degruyter.com
AV Ivashchenko - 2018 - books.google.com
This book provides a systematic presentation of issues pertaining to the development of dichroic dyes applied in electrooptical systems for displaying and processing data. It explains …
Number of citations: 73 books.google.com
T Bursalı - 2014 - open.metu.edu.tr
… 1-methyl-2propenyl benzoate, and 4-heptylacetophenone. The compound with the highest mole fraction was 4-heptylacetophenone among the liquid products. The formation of this …
Number of citations: 5 open.metu.edu.tr
PHJ Kouwer, WF Jager, WJ Mijs… - Journal of Materials …, 2003 - pubs.rsc.org
A series of novel mesogens have been prepared by a five-fold Sonogashira reaction of terminal acetylenes with a functionalized pentabromophenol derivative. The corresponding side-…
Number of citations: 59 pubs.rsc.org
M Briday - 2022 - theses.hal.science
We are particularly interested in the core protein (Cp) forming the virus capsid, and its interactions. This protein is responsible for many functions, either as a basis for the structures of …
Number of citations: 4 theses.hal.science
M Briday - 2022 - theses.hal.science
Je souhaite commencer par adresser mes remerciements à ma directrice de thèse, Anja Böckmann, ainsi que ma co-directrice, Lauriane Lecoq. Elles ont su me guider pendant mes …
Number of citations: 2 theses.hal.science

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